molecular formula C18H21NO4 B4108310 N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B4108310
M. Wt: 315.4 g/mol
InChI Key: GNRLLJPEPBGRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. GW0742 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, cardiovascular diseases, and cancer.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a selective agonist of PPARδ, which is predominantly expressed in skeletal muscle, adipose tissue, and liver. PPARδ activation by N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. PPARδ activation also leads to the downregulation of genes involved in inflammation, oxidative stress, and lipid synthesis. The net effect of PPARδ activation by N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide is improved metabolic function and reduced risk of metabolic diseases.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These effects include:
1. Improved insulin sensitivity: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve insulin sensitivity in animal models by increasing glucose uptake and reducing insulin resistance.
2. Reduced inflammation: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to reduce inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines and chemokines.
3. Increased energy expenditure: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to increase energy expenditure in animal models by promoting mitochondrial biogenesis and fatty acid oxidation.
4. Prevention of atherosclerosis: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to prevent atherosclerosis in animal models by reducing lipid accumulation and inflammation in the arterial wall.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages and limitations for lab experiments. The advantages include:
1. High potency and selectivity: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a highly potent and selective agonist of PPARδ, which makes it a valuable tool for studying the role of PPARδ in various biological processes.
2. Well-tolerated: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to be well-tolerated in animal models, which makes it a suitable candidate for in vivo studies.
3. Stable: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide is stable under normal laboratory conditions, which makes it easy to handle and store.
The limitations of N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide include:
1. Limited solubility: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has limited solubility in water, which makes it difficult to administer in vivo.
2. Species-dependent effects: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have species-dependent effects, which makes it challenging to extrapolate the results from animal studies to humans.
3. Lack of long-term safety data: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has not been extensively studied for its long-term safety in humans, which raises concerns about its potential adverse effects.

Future Directions

N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several potential future directions for research. These include:
1. Clinical trials: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has shown promising results in animal models, and clinical trials are needed to evaluate its safety and efficacy in humans.
2. Combination therapy: N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide may have synergistic effects when combined with other drugs, and future studies should explore the potential of combination therapy.
3. Mechanistic studies: Future studies should focus on elucidating the molecular mechanisms underlying the effects of N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide on various biological processes.
4. Structural modifications: Structural modifications of N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide may lead to the development of more potent and selective PPARδ agonists with improved pharmacological properties.
Conclusion
In conclusion, N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic compound that belongs to the class of PPARδ agonists. N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, cardiovascular diseases, and cancer. N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages and limitations for lab experiments, and its future directions for research include clinical trials, combination therapy, mechanistic studies, and structural modifications. N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has the potential to be a valuable tool for studying the role of PPARδ in various biological processes and for the development of novel therapeutics for metabolic diseases.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, cardiovascular diseases, and cancer. In animal models, N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve insulin sensitivity, reduce inflammation, increase energy expenditure, and prevent atherosclerosis. In vitro studies have demonstrated that N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide can induce the differentiation of adipocytes, inhibit the proliferation of cancer cells, and modulate the expression of genes involved in lipid and glucose metabolism.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-5-10-17(22-4)16(11-12)19-18(20)13(2)23-15-8-6-14(21-3)7-9-15/h5-11,13H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRLLJPEPBGRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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